molecular formula C16H31BrO2 B1595732 Methyl 15-bromopentadecanoate CAS No. 41240-56-6

Methyl 15-bromopentadecanoate

Cat. No. B1595732
CAS RN: 41240-56-6
M. Wt: 335.32 g/mol
InChI Key: BVQSDPDEVQSPMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 15-bromopentadecanoate is a chemical compound with the molecular formula C16H31BrO2 . It is used in various scientific and industrial applications .


Synthesis Analysis

Methyl 15-bromopentadecanoate can be synthesized through the electrolysis of ω-bromocarboxylic acids and half-esters . In one study, it was successfully prepared in this way with a yield of 37% .


Molecular Structure Analysis

The molecular structure of Methyl 15-bromopentadecanoate is represented by the formula C16H31BrO2 . Its exact mass is 334.15074 g/mol .


Chemical Reactions Analysis

The chemical reactions involving Methyl 15-bromopentadecanoate are complex and can yield different products depending on the conditions . For instance, other reactions producing methyl 16-bromohexadecanoate and methyl 14-bromotetradecanoate gave low yields (6–18%) and difficulties in purification of products .


Physical And Chemical Properties Analysis

Methyl 15-bromopentadecanoate has a molecular weight of 335.32 g/mol . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It has 15 rotatable bonds . Its exact mass and monoisotopic mass are 334.15074 g/mol . Its topological polar surface area is 26.3 Ų .

Scientific Research Applications

Application in Perfume, Cosmetic, Food, and Medicine Industry

Methyl 15-hydroxy-pentadecanate, derived from Malana oleifera chum oil, is used to synthesize cyclopentadecanolide, a crucial macrocycle musk. This compound has extensive applications in various industries like perfume, cosmetics, food, and medicine. Lipase from Candida sp. GXU08 strain catalyzes this synthesis, highlighting the importance of biotechnological methods in producing industrially significant compounds (Shen, Liu, Liang, & Lai, 2011).

Development of Radioactive Tracers for Medical Imaging

A derivative of Methyl 15-bromopentadecanoate, namely methyl 15-(4-trimethylstannylphenyl)pentadecanoate, serves as a precursor for producing 15-(4-[123 I]-iodophenyl)pentadecanoic acid (IPPA). IPPA is significant in the medical field, particularly in radioactive imaging techniques, demonstrating the compound's utility in advanced diagnostic procedures (Culbert, Lu, & Adam, 1997).

Exploration in Fatty Acid Metabolism and Heart Disease Research

Research into methyl-branched long-chain fatty acids, such as 15-p-iodophenyl)-3(RS)-methylpentadecanoic acid, has shown significant heart uptake and prolonged retention in studies. These studies are crucial in understanding fatty acid metabolism and its implications in heart diseases, demonstrating the compound's value in biomedical research (Goodman, Kirsch, & Knapp, 1984).

Contributions to Agricultural Research

In agricultural research, compounds like methyl bromide, which share a structural similarity with Methyl 15-bromopentadecanoate, have been widely used as fumigants for pest and pathogen control. Studies on alternatives to these compounds contribute significantly to developing more sustainable and environmentally friendly agricultural practices (Schneider et al., 2003).

Safety And Hazards

Methyl 15-bromopentadecanoate is a highly flammable liquid and vapor . Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

methyl 15-bromopentadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31BrO2/c1-19-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQSDPDEVQSPMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90339159
Record name Methyl 15-bromopentadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 15-bromopentadecanoate

CAS RN

41240-56-6
Record name Methyl 15-bromopentadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 15-hydroxypentadecanoate (4.2 g, 15.6 mmol, 1.0 eq) and carbon tetrabromide (5.7 g, 17.1 mmol, 1.1 eq) in dichloromethane (15 mL) cooled to 0° C., was added triphenyl phosphine (4.3 g, 17.1 mmol, 1.1 eq) in portions over 30 min with vigorous stirring. Upon addition of the phosphine, the colourless solution turned a pale brown colour and was stirred for an additional 2 hours at room temperature. The mixture was concentrated in vacuo (using a rotary evaporator attached to a diaphragm pump) to a brown oil. Hexane (200 mL) was quickly added and the resulting mixture was stirred for 15 minutes. The resultant white precipitate was removed by filtration, and the filtrate was concentrated in vacuo. The product was purified by silica gel chromatography (20:1 hexane:ethyl acetate), yielding methyl 15-bromopentadecanoate (4.6 g, 90%) as a colourless solid.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 15-bromopentadecanoate
Reactant of Route 2
Reactant of Route 2
Methyl 15-bromopentadecanoate
Reactant of Route 3
Reactant of Route 3
Methyl 15-bromopentadecanoate
Reactant of Route 4
Reactant of Route 4
Methyl 15-bromopentadecanoate
Reactant of Route 5
Reactant of Route 5
Methyl 15-bromopentadecanoate
Reactant of Route 6
Reactant of Route 6
Methyl 15-bromopentadecanoate

Citations

For This Compound
15
Citations
RG Woolford, W Arbic, A Rosser - Canadian Journal of …, 1964 - cdnsciencepub.com
An attempt to synthesize long-chain ω-bromocarboxylic esters from the mixed electrolyses of ω-bromocarboxylic acids and half-esters is described. Methyl 15-bromopentadecanoate …
Number of citations: 16 cdnsciencepub.com
Y Iwakura, K Uno - The Journal of Organic Chemistry, 1960 - ACS Publications
… of methyl 15-bromopentadecanoate was dissolved in 100 g. of 30% methylamine solution in methanol and the solution was allowed to stand for 5 days at 30. After themethanol and …
Number of citations: 5 pubs.acs.org
C Roberts, D Haigh - The Journal of Organic Chemistry, 1960 - ACS Publications
… of methyl 15-bromopentadecanoate was dissolved in 100 g. of 30% methylamine solution in methanol and the solution was allowed to stand for 5 days at 30. After themethanol and …
Number of citations: 4 pubs.acs.org
BC Lee, DH Kim, JH Lee, HJ Sung, YS Choe… - Bioconjugate …, 2007 - ACS Publications
… After stirring for 30 min at room temperature, methyl 15-bromopentadecanoate (543 mg, 1.62 mmol) was added dropwise. The reaction mixture was then stirred at 75 C overnight, …
Number of citations: 23 pubs.acs.org
S Bergström, G Aulin-Erdtman, B Rolander… - Acta Chem …, 1952 - actachemscand.org
I n connexion with work on the autoxidation of unsaturated fatty acids 1-3, hydroxyoctadecanoic acids were isolated from the hydrogenated reaction products. In these cases the …
Number of citations: 55 actachemscand.org
Z Tu, S Li, TL Sharp, P Herrero, CS Dence… - Bioconjugate …, 2010 - ACS Publications
15-(4-(2-[ 18 F]fluoroethoxy)phenyl)pentadecanoic acid ([ 18 F]7) was synthesized as a PET probe for assessing myocardial fatty acid metabolism. The radiosynthesis of [ 18 F]7 was …
Number of citations: 21 pubs.acs.org
P Eaton, E Carlson, P Lombardo… - The Journal of Organic …, 1960 - ACS Publications
… of methyl 15-bromopentadecanoate was dissolved in 100 g. of 30% methylamine solution in methanol and the solution was allowed to stand for 5 days at 30. After themethanol and …
Number of citations: 16 pubs.acs.org
M Adamkiewicz - 2013 - research-repository.st-andrews.ac …
… Methyl 15-bromopentadecanoate - 4c … The product was purified over silica gel (20:1 hexane:EtOAc), to afford methyl 15-bromopentadecanoate 4c (4.6 g, 90%) as a colourless solid: mp …
M Hähsler, S Behrens - European Journal of Organic Chemistry, 2019 - Wiley Online Library
The synthesis of long‐chain, aliphatic and space filling dendritic ligands containing (pro)mesogenic, aliphatic or nitrile biphenyl moieties for the stabilization of magnetic nanoparticles in …
NR Krishnaswamy, CN Sundaresan - Resonance, 2013 - Springer
… In the section on exaltone, the preparation of methyl-15-bromopentadecanoate (38) from aleuritic acid (35) was described. Hydrolysis of (38) gave the corresponding carboxylic acid (59…
Number of citations: 2 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.